Colivelin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Colivelin is a neuroprotective peptide and a potent activator of STAT3 . It has displayed cytoprotective effects in oxidative conditions . It is known to suppress neuronal death by activating STAT3 in vitro . Colivelin exhibits long-term beneficial effects against neurotoxicity, Aβ deposition, neuronal apoptosis, and synaptic plasticity deficits in neurodegenerative disease .

Synthesis Analysis

Colivelin is a synthetic derivative of the mitochondrial peptide humanin . It has displayed cytoprotective effects in oxidative conditions . More detailed information about the synthesis of Colivelin may be found in specific scientific literature .Molecular Structure Analysis

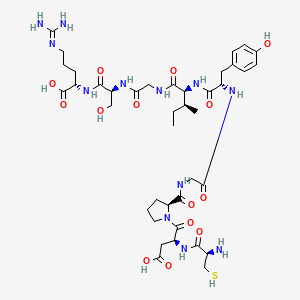

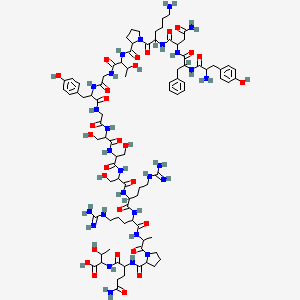

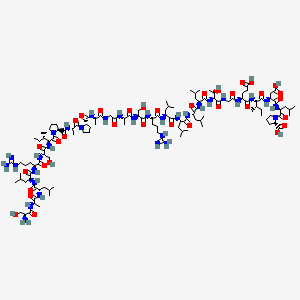

The molecular formula of Colivelin is C119H206N32O35 . The molecular weight is 2645.1 g/mol . More detailed information about the molecular structure of Colivelin may be found in specific scientific literature .Chemical Reactions Analysis

The specific chemical reactions involving Colivelin are not provided in the search results. More detailed information about the chemical reactions of Colivelin may be found in specific scientific literature .Physical And Chemical Properties Analysis

The physical and chemical properties of Colivelin are not provided in the search results. More detailed information about the physical and chemical properties of Colivelin may be found in specific scientific literature .科学的研究の応用

Treatment of Sepsis-Induced Endothelial Injury

Colivelin, a synthetic derivative of the mitochondrial peptide humanin, has been shown to ameliorate endothelial injury and glycocalyx shedding after sepsis in mice . It has displayed cytoprotective effects in oxidative conditions . This suggests that Colivelin could be a potential therapeutic agent for sepsis-induced endothelial injury.

Neuroprotection in Ischemic Stroke

Colivelin has been found to rescue ischemic neurons and axons . It inhibits axonal damage and neuronal death in brain tissue, which is associated with elevated anti-apoptotic gene expression in ischemic neurons as well as increased axonal growth up until two weeks post-stroke . This indicates that Colivelin could be a potential treatment for ischemic stroke.

Anti-Apoptotic Effects

Colivelin has been shown to induce the up-regulation of anti-apoptotic genes . This effect contributes to its neuroprotective role in ischemic stroke .

Activation of JAK/STAT3 Signaling

Colivelin has been found to activate the JAK/STAT3 signaling pathway . This activation may partially contribute to its beneficial effect against neuronal death and axon growth .

Treatment of Neurodegenerative Diseases

Colivelin is a neuroprotective humanin family peptide with potent long-term capacity against Aβ deposition, neuronal apoptosis, and synaptic plasticity deficits in neurodegenerative disease . This suggests that Colivelin could be a potential treatment for neurodegenerative diseases.

Cytoprotective Effects

Colivelin has displayed cytoprotective effects in oxidative conditions . This suggests that it could be used to protect cells from oxidative damage.

作用機序

Target of Action

Colivelin is a synthetic derivative of the mitochondrial peptide humanin . It primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 plays a crucial role in many cellular processes such as cell growth and apoptosis .

Mode of Action

Colivelin interacts with its primary target, STAT3, by activating it . This activation of STAT3 leads to the suppression of neuronal death . Furthermore, Colivelin has been found to inhibit axonal damage and neuronal death in brain tissue, which is associated with elevated anti-apoptotic gene expression in ischemic neurons .

Biochemical Pathways

The activation of STAT3 by Colivelin is part of the JAK/STAT3 signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity of various genes .

Pharmacokinetics

It is known that colivelin is a brain-penetrant neuroprotective peptide , suggesting that it has good bioavailability in the brain.

Result of Action

The activation of STAT3 by Colivelin leads to several molecular and cellular effects. It suppresses neuronal death, inhibits axonal damage, and elevates the expression of anti-apoptotic genes in ischemic neurons . These effects contribute to Colivelin’s neuroprotective properties, particularly against Aβ deposition, neuronal apoptosis, and synaptic plasticity deficits in neurodegenerative diseases .

Action Environment

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C119H206N32O35/c1-24-63(17)91(113(181)142-80(50-90(160)161)106(174)143-81(49-62(15)16)115(183)151-42-30-35-86(151)117(185)186)146-100(168)73(36-37-89(158)159)133-88(157)52-128-112(180)93(69(23)155)148-107(175)79(48-61(13)14)141-105(173)78(47-60(11)12)140-104(172)77(46-59(9)10)139-103(171)76(45-58(7)8)137-98(166)71(31-26-38-125-118(121)122)135-108(176)82(54-153)144-95(163)66(20)129-87(156)51-127-94(162)65(19)131-110(178)84-33-28-40-149(84)114(182)68(22)132-111(179)85-34-29-41-150(85)116(184)92(64(18)25-2)147-109(177)83(55-154)145-99(167)72(32-27-39-126-119(123)124)134-101(169)75(44-57(5)6)138-102(170)74(43-56(3)4)136-96(164)67(21)130-97(165)70(120)53-152/h56-86,91-93,152-155H,24-55,120H2,1-23H3,(H,127,162)(H,128,180)(H,129,156)(H,130,165)(H,131,178)(H,132,179)(H,133,157)(H,134,169)(H,135,176)(H,136,164)(H,137,166)(H,138,170)(H,139,171)(H,140,172)(H,141,173)(H,142,181)(H,143,174)(H,144,163)(H,145,167)(H,146,168)(H,147,177)(H,148,175)(H,158,159)(H,160,161)(H,185,186)(H4,121,122,125)(H4,123,124,126)/t63-,64-,65-,66-,67-,68-,69+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,91-,92-,93-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTAQOYOJJTWFD-IBAOLXMASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C3CCCN3C(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C119H206N32O35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2645.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Colivelin | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。